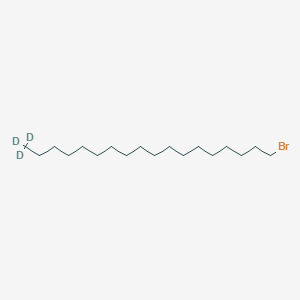

1-Bromooctadecane-18,18,18-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18-bromo-1,1,1-trideuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSULSMOGMLRGKU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromooctadecane-18,18,18-d3: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromooctadecane-18,18,18-d3, a deuterated analog of 1-bromooctadecane (B154017). This stable isotope-labeled compound serves as a valuable tool in various research and development settings, particularly in mass spectrometry-based bioanalysis and pharmacokinetic studies. This document details its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its utility as an internal standard and metabolic tracer.

Introduction

This compound is a saturated long-chain alkyl bromide in which the three hydrogen atoms of the terminal methyl group have been replaced with deuterium (B1214612). This isotopic substitution imparts a 3-dalton mass shift compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The C-D bonds are also stronger than C-H bonds, which can in some cases lead to altered metabolic profiles and reduced rates of metabolism, a phenomenon known as the kinetic isotope effect. These properties make deuterated compounds like this compound indispensable in drug discovery and development for enhancing the accuracy of bioanalytical methods and for investigating metabolic pathways.[1][2]

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to those of the unlabeled 1-bromooctadecane, with the primary difference being its molecular weight.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | Octadecyl-d3 bromide, Stearyl-d3 bromide | - |

| Molecular Formula | C₁₈H₃₄D₃Br | [3] |

| Molecular Weight | 336.42 g/mol | [3] |

| CAS Number | 349553-85-1 | [3] |

| Appearance | White to off-white solid | [4] (for unlabeled) |

| Melting Point | 25-30 °C | [4] (for unlabeled) |

| Boiling Point | 214-216 °C at 12 mmHg | [4] (for unlabeled) |

| Density | ~0.976 g/mL at 25 °C | [4] (for unlabeled) |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, ethyl acetate | (for unlabeled) |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the deuterated alcohol precursor, 1-octadecanol-18,18,18-d3, followed by its conversion to the corresponding alkyl bromide.

Synthesis of 1-Octadecanol-18,18,18-d3

The terminal deuterium labeling can be achieved through the reduction of a carboxylic acid or ester with a deuterated reducing agent. A common method is the reduction of stearic acid or its methyl ester with lithium aluminum deuteride (B1239839) (LiAlD₄).

Experimental Protocol: Reduction of Methyl Stearate (B1226849) to 1-Octadecanol-18,18,18-d3

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Ester: A solution of methyl stearate in anhydrous THF is added dropwise to the LiAlD₄ solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Work-up: The resulting solid is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-octadecanol-18,18,18-d3.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica (B1680970) gel.

Bromination of 1-Octadecanol-18,18,18-d3

The conversion of the deuterated alcohol to the alkyl bromide can be efficiently carried out using the Appel reaction, which employs triphenylphosphine (B44618) and a bromine source like carbon tetrabromide.

Experimental Protocol: Appel Reaction for the Synthesis of this compound

-

Reaction Setup: A dry round-bottom flask is charged with 1-octadecanol-18,18,18-d3, triphenylphosphine, and a suitable anhydrous solvent such as dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere.

-

Addition of Bromine Source: The solution is cooled to 0 °C, and a solution of carbon tetrabromide in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine oxide byproduct.

-

Purification: The hexane solution is filtered, and the filtrate is concentrated. The crude this compound is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. When analyzing samples for the presence of 1-bromooctadecane or related long-chain alkyl halides, a known amount of the deuterated analog is spiked into the sample. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The distinct mass difference allows for separate detection and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

Logical Relationship for Use as an Internal Standard

Caption: Workflow for using a deuterated internal standard.

Metabolic Tracer Studies

Deuterium-labeled compounds can be used as tracers to investigate metabolic pathways.[5] While 1-bromooctadecane is not a natural metabolite, it can be used to study the fate of long-chain alkyl halides in biological systems. By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) and identify its metabolites by the characteristic isotopic signature using mass spectrometry. This can be particularly relevant in environmental toxicology and in understanding the biotransformation of xenobiotics.

Spectroscopic Data

The spectroscopic data for this compound will be very similar to that of its non-deuterated analog, with key differences in the mass spectrum and the disappearance of the terminal methyl proton signal in the ¹H NMR spectrum.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to 1-bromooctadecane. The isotopic cluster for the bromine atom (⁷⁹Br and ⁸¹Br) will still be present.

-

¹H NMR Spectroscopy: The characteristic triplet of the terminal methyl group around 0.88 ppm in the ¹H NMR spectrum of 1-bromooctadecane will be absent in the spectrum of the deuterated compound.

-

¹³C NMR Spectroscopy: The signal for the terminal carbon (C-18) will be a triplet due to coupling with deuterium and will be shifted slightly upfield.

-

²H NMR Spectroscopy: A signal corresponding to the three deuterium atoms at the C-18 position will be observed.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal laboratory conditions and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical tool for researchers, scientists, and drug development professionals. Its primary utility as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its potential as a metabolic tracer offers opportunities to investigate the biological fate of long-chain alkyl halides. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling its broader application in various scientific disciplines.

References

- 1. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]

- 2. Deuterium- and Electron-Shuttling Catalysis for Deoxygenative Deuteration of Alcohols [organic-chemistry.org]

- 3. clearsynth.com [clearsynth.com]

- 4. 1-Bromooctadecane | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated 1-Bromooctadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated 1-bromooctadecane (B154017) (1-bromooctadecane-d37). This isotopically labeled long-chain alkyl bromide is a valuable building block in various research and development applications, particularly in drug discovery and development, where it can serve as a tracer in metabolic studies or be incorporated into molecules to investigate the kinetic isotope effect. This document details the synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Deuterium-labeled compounds are powerful tools in chemical and biomedical research. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can subtly alter the physicochemical properties of a molecule without significantly changing its chemical reactivity. This property is exploited in mechanistic studies, as tracers in metabolic profiling, and to enhance the pharmacokinetic profiles of drug candidates by slowing their metabolism. 1-Bromooctadecane, a C18 alkyl bromide, is a common synthetic intermediate. Its deuterated analogue, specifically perdeuterated 1-bromooctadecane (1-bromooctadecane-d37), offers a stable isotopic label for tracking the fate of long alkyl chains in biological systems or for creating complex deuterated molecules.

The synthesis of 1-bromooctadecane-d37 (B574858) is typically a multi-step process that begins with a suitable C18 carboxylic acid, which is first perdeuterated, then reduced to the corresponding alcohol, and finally converted to the desired bromoalkane. The key challenges in this synthesis are achieving a high degree of deuterium incorporation and preserving this isotopic purity through the subsequent chemical transformations.

Synthetic Pathways

The most common and efficient pathway for the synthesis of 1-bromooctadecane-d37 involves a three-step sequence starting from stearic acid:

-

Perdeuteration of Stearic Acid: The first step is the catalytic hydrogen-deuterium (H/D) exchange of stearic acid to produce stearic acid-d35. This is typically achieved using a heterogeneous catalyst in the presence of a deuterium source, such as heavy water (D₂O).

-

Reduction of Stearic Acid-d35: The perdeuterated carboxylic acid is then reduced to the corresponding primary alcohol, 1-octadecanol-d37. This reduction must be performed with a deuterated reducing agent or under conditions that prevent back-exchange of the deuterium atoms.

-

Bromination of 1-Octadecanol-d37: The final step is the conversion of the deuterated alcohol to 1-bromooctadecane-d37. This is a standard transformation for which several methods are available.

The overall synthetic scheme is depicted below:

Figure 1: General synthetic pathway for 1-bromooctadecane-d37.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Stearic Acid-d35

The perdeuteration of stearic acid can be achieved through catalytic H/D exchange with heavy water. This method has been shown to be effective for long-chain fatty acids.

Experimental Protocol:

-

In a high-pressure reactor, a mixture of stearic acid (1 equivalent), 10% platinum on carbon (Pt/C) catalyst (10 mol%), and heavy water (D₂O, 20 equivalents) is prepared.

-

The reactor is sealed and heated to 200°C with stirring for 48 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The crude product is extracted with diethyl ether, and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield stearic acid-d35.

-

To achieve high isotopic purity (e.g., >98 atom % D), this procedure may need to be repeated. The isotopic purity can be determined by mass spectrometry.

Step 2: Synthesis of 1-Octadecanol-d37

The reduction of the deuterated carboxylic acid to the corresponding alcohol is a critical step where isotopic integrity must be maintained. The use of a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) is essential.

Experimental Protocol:

-

A solution of stearic acid-d35 (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄, 1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.

-

The reaction is cooled to 0°C and quenched by the sequential and careful addition of D₂O (to hydrolyze excess LiAlD₄ without introducing protons), followed by a 15% aqueous solution of sodium hydroxide, and finally more D₂O.

-

The resulting precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give crude 1-octadecanol-d37.

-

The product can be purified by recrystallization from a suitable solvent such as hexane (B92381).

Step 3: Synthesis of 1-Bromooctadecane-d37

The final step involves the conversion of the deuterated alcohol to the target alkyl bromide. Several methods are available for this transformation. Two common and effective methods are presented below.

Method A: Using Phosphorus Tribromide (PBr₃)

This method is suitable for primary alcohols and generally proceeds with high yields.

Experimental Protocol:

-

To a stirred solution of 1-octadecanol-d37 (1 equivalent) in anhydrous diethyl ether at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is then carefully poured onto ice and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude 1-bromooctadecane-d37 can be purified by vacuum distillation.

Method B: Using Hydrobromic and Sulfuric Acids

This is a classic and cost-effective method for the synthesis of primary alkyl bromides.

Experimental Protocol:

-

A mixture of 1-octadecanol-d37 (1 equivalent), 48% aqueous hydrobromic acid (2 equivalents), and concentrated sulfuric acid (0.5 equivalents) is heated to reflux with vigorous stirring for 8 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as hexane or diethyl ether.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous calcium chloride and filtered.

-

The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to yield pure 1-bromooctadecane-d37.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of deuterated 1-bromooctadecane. The data for the deuterated compounds are based on commercially available products and typical yields for analogous reactions.

| Compound | Starting Material | Reagents | Yield (%) | Isotopic Purity (atom % D) | Reference |

| Stearic Acid-d35 | Stearic Acid | Pt/C, D₂O | >90 | >98 | |

| 1-Octadecanol-d37 | Stearic Acid-d35 | LiAlD₄, THF | 85-95 | >98 | |

| 1-Bromooctadecane-d37 | 1-Octadecanol-d37 | PBr₃ or HBr/H₂SO₄ | 90-98 | >98 | [1] |

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Figure 2: Workflow for the synthesis of 1-bromooctadecane-d37.

Conclusion

The synthesis of deuterated 1-bromooctadecane is a feasible multi-step process for a well-equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of each step, particularly the deuteration and reduction stages, to ensure high isotopic enrichment in the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable isotopically labeled compound for their specific applications. The use of appropriate analytical techniques, such as mass spectrometry and NMR spectroscopy, is crucial for verifying the isotopic purity and chemical identity of the synthesized material.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Labeled Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of isotopically labeled alkyl halides, compounds that are instrumental in pharmaceutical research and development. Their unique properties allow for the tracing and quantification of molecules in complex biological systems, making them invaluable tools in areas such as absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays, and diagnostic imaging.[1][2][3] This document details their properties, experimental protocols for their use, and key applications, with a focus on providing actionable data and methodologies for professionals in the field.

Core Physicochemical Characteristics

Alkyl halides, or haloalkanes, are organic compounds where one or more hydrogen atoms of an alkane have been replaced by a halogen (F, Cl, Br, I).[4][5] Their physical properties are primarily dictated by the nature of the carbon-halogen (C-X) bond and the overall molecular structure.

Polarity, Solubility, and Lipophilicity

The C-X bond is polar due to the higher electronegativity of the halogen atom compared to carbon, resulting in a partial positive charge on the carbon and a partial negative charge on the halogen.[6][7] This polarity influences their physical properties.

-

Solubility : Despite their polarity, alkyl halides are only slightly soluble in water.[5][8] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions with the alkyl halide.[8] However, they are readily soluble in most organic solvents, where intermolecular forces are of a similar type and magnitude.[5][8]

-

Lipophilicity (LogP) : Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between a non-polar (lipid) and a polar (aqueous) phase.[9][10] A positive LogP value indicates greater solubility in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic).[9][11] Halogenation of a parent molecule typically increases its lipophilicity, which can enhance membrane permeability and oral absorption, a critical consideration in drug design.[12]

Boiling Point and Density

-

Boiling Point : Alkyl halides have significantly higher boiling points than alkanes with the same number of carbons.[13][14] This is due to both dipole-dipole interactions and stronger London dispersion forces, which increase with the size and surface area of the molecule.[7] For a given alkyl group, the boiling point increases as the halogen size increases (F < Cl < Br < I).[7][13]

-

Density : Alkyl fluorides and chlorides are typically less dense than water, whereas alkyl bromides and iodides are denser.[14] The density increases with the mass of the halogen atom.

Stability of Labeled Alkyl Halides

The introduction of a radioactive isotope (e.g., ¹⁴C, ³H) renders the molecule susceptible to degradation over time, a process known as radiolytic decomposition.[15][16] This inherent instability is a critical factor that must be managed to ensure experimental integrity.

-

Primary Degradation Pathways : The energy emitted during radioactive decay can induce chemical changes in surrounding molecules, leading to the formation of impurities.[15][17] Key factors influencing stability include the specific activity of the compound, the position of the radiolabel, and the storage conditions.[1][17] Labels on metabolically stable positions, like aromatic rings, are generally more robust.[18]

-

Storage and Handling : Proper storage is paramount to preserving the chemical and isotopic integrity of labeled alkyl halides.[16][19] Standard protocols involve storing compounds at low temperatures (typically -20°C to -80°C), protecting them from light to prevent photolytic cleavage, and keeping them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15][17][19]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for a selection of common unlabeled alkyl halides. The properties of their isotopically labeled counterparts are nearly identical, with the primary difference being their radiochemical stability.

Table 1: Boiling Points and Densities of Common Alkyl Halides

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Chloromethane | 50.49 | -24.2 | 0.916 |

| Bromomethane | 94.94 | 3.6 | 1.732 |

| Iodomethane | 141.94 | 42.4 | 2.280 |

| Chloroethane | 64.51 | 12.3 | 0.898 |

| Bromoethane (B45996) | 108.97 | 38.4 | 1.460 |

| Iodoethane | 155.97 | 72.3 | 1.950 |

| 1-Chloropropane | 78.54 | 46.6 | 0.892 |

| 2-Chloropropane | 78.54 | 35.7 | 0.862 |

| 1-Bromopropane | 123.00 | 71.0 | 1.354 |

Table 2: Solubility and Lipophilicity (LogP) of Common Alkyl Halides

| Compound | Solubility in Water ( g/100 mL at 20°C) | LogP (Octanol-Water) |

| Chloromethane | 0.53 | 0.91 |

| Bromomethane | 1.52 | 1.19 |

| Iodomethane | 1.40 | 1.51 |

| Chloroethane | 0.57 | 1.43 |

| Bromoethane | 0.91 | 1.61 |

| Iodoethane | 0.40 | 2.01 |

| 1-Chloropropane | 0.27 | 1.89 |

| 1-Bromopropane | 0.25 | 2.10 |

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis, purification, and analysis of labeled alkyl halides.

Synthesis of an Alkyl Halide from an Alcohol

A common method for preparing alkyl halides is through the nucleophilic substitution of an alcohol.[20][21][22] The following protocol details the synthesis of bromoethane from ethanol (B145695).

Objective : To synthesize bromoethane via an SN2 reaction between ethanol and hydrogen bromide, generated in situ from potassium bromide and sulfuric acid.

Materials :

-

Ethanol

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure :

-

Reaction Setup : Slowly add concentrated sulfuric acid to ethanol in a flask, keeping the mixture cool in an ice bath.[20]

-

Addition of Bromide Source : Add solid potassium bromide to the cooled mixture.

-

Distillation : Assemble a distillation apparatus and gently heat the flask. The bromoethane product has a low boiling point (38°C) and will distill over.[20]

-

Collection : Collect the distillate in a receiver flask cooled in an ice bath to minimize evaporation. It is often collected under water to prevent loss.[20]

-

Purification : Transfer the collected distillate to a separatory funnel. Wash sequentially with water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying : Separate the organic layer (bromoethane is denser than water) and dry it over a suitable drying agent like anhydrous calcium chloride.

-

Final Distillation : Perform a final simple distillation to obtain the purified bromoethane.

Purity and Concentration Analysis: Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a standard and highly sensitive method for quantifying the amount of a beta-emitting radiolabeled compound (such as those labeled with ¹⁴C or ³H) in a sample.[23]

Objective : To determine the concentration and total activity of a radiolabeled alkyl halide in a solution.

Materials :

-

Liquid scintillation counter

-

Scintillation vials

-

Scintillation cocktail (a solution that emits light when excited by radiation)

-

Sample of the radiolabeled alkyl halide dissolved in a suitable solvent

-

Unlabeled solvent for background measurement

Procedure :

-

Sample Preparation : Pipette a precise, small volume (e.g., 10-100 µL) of the radiolabeled sample into a scintillation vial.

-

Add Scintillation Cocktail : Add an appropriate volume (e.g., 3-10 mL) of scintillation cocktail to the vial and cap it tightly.

-

Mixing : Gently swirl the vial to ensure the sample is homogeneously mixed with the cocktail.

-

Background Measurement : Prepare a "blank" vial containing only the scintillation cocktail and the same solvent used to dissolve the sample. This is used to measure the background radiation.

-

Counting : Place the sample and blank vials into the liquid scintillation counter. The instrument will detect the photons emitted from the cocktail and report the activity in counts per minute (CPM) or disintegrations per minute (DPM).

-

Calculation : Subtract the background CPM from the sample CPM to get the net counts. Using the known specific activity of the compound (e.g., in Ci/mmol or Bq/mol), calculate the molar concentration of the radiolabeled alkyl halide in the original solution.

Visualization of Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of complex processes relevant to the use of labeled alkyl halides.

Experimental Workflow for Stability Assessment

This diagram outlines the typical workflow for evaluating the stability of a newly synthesized batch of a labeled alkyl halide over time.

Caption: General experimental workflow for a stability study.

Application in ADME Studies

Labeled alkyl halides are often precursors to or components of radiolabeled drug candidates used to study their journey through a biological system.

Caption: Workflow for using a radiolabeled compound in ADME studies.

Covalent Labeling using HaloTag® Technology

Alkyl halides (specifically alkyl chlorides) are a key component of the HaloTag® system, where a protein of interest fused to a modified dehalogenase enzyme is covalently labeled by a synthetic ligand.[12][24][25]

Caption: Mechanism of covalent labeling with HaloTag® technology.

References

- 1. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. moravek.com [moravek.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 7. readchemistry.com [readchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 14. google.com [google.com]

- 15. moravek.com [moravek.com]

- 16. moravek.com [moravek.com]

- 17. almacgroup.com [almacgroup.com]

- 18. openmedscience.com [openmedscience.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Khan Academy [khanacademy.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 1-Bromooctadecane-18,18,18-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 1-Bromooctadecane-18,18,18-d3. It is intended for researchers, scientists, and professionals in drug development who require this deuterated compound, likely for use as an internal standard in mass spectrometry-based quantitative analyses.

Commercial Availability

This compound is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds and research chemicals. The primary suppliers identified are Clearsynth, LGC Standards, and Toronto Research Chemicals (TRC).

| Supplier | Product Code/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Clearsynth | CS-C-01817[1] | 349553-85-1[1] | C₁₈H₃₄D₃Br[1] | 336.42[1] | Stable Isotope Reagent.[1] |

| LGC Standards | Not specified | 349553-85-1[2] | Not specified | 335.2267[2] | Analyte Name: this compound.[2] |

| Toronto Research Chemicals (via Biomall) | B687367-2mg[3] | 349553-85-1[3] | Not specified | Not specified | Available in 2mg pack size.[3] |

Note: Quantitative data such as purity and isotopic enrichment are not consistently provided on product pages and are typically detailed in the Certificate of Analysis (CoA) which should be requested from the supplier.

Understanding Isotopic Enrichment

Isotopic enrichment is a critical parameter for deuterated standards, indicating the percentage of the labeled isotope at a specific position within the molecule. It is important to distinguish isotopic enrichment from species abundance. For a D3-labeled compound, an isotopic enrichment of 99% means that at each of the three deuterium-labeled positions, there is a 99% probability of finding a deuterium (B1214612) atom. This is not the same as 99% of the molecules being the fully deuterated D3 species. The actual percentage of the D3 species will be slightly lower due to the statistical probability of having one or more protons at the labeled sites. A higher isotopic enrichment leads to a more accurate and reliable internal standard.

Experimental Protocol: Synthesis via Wittig Reaction (Illustrative)

While this compound is commercially available, understanding its synthesis can be valuable. A common method for creating the carbon backbone of such long-chain alkanes is the Wittig reaction. The following is a generalized protocol for a Wittig reaction that could be adapted for the synthesis of a precursor to 1-Bromooctadecane, starting from a shorter chain alkyl halide. The deuterated methyl group would be introduced in a subsequent or prior step, for instance, by using a deuterated Grignard reagent.

Objective: To form an alkene from an aldehyde and a phosphonium (B103445) ylide, which can then be reduced to the corresponding alkane.

Materials:

-

Alkyl halide (e.g., a C10 bromoalkane)

-

Triphenylphosphine (B44618) (PPh₃)

-

A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

An aldehyde (e.g., octanal)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

-

Phosphonium Salt Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent.

-

Add the alkyl halide to the solution.

-

Stir the mixture, and gently heat if necessary, to facilitate the Sₙ2 reaction to form the phosphonium salt. The salt will often precipitate out of the solution.

-

Isolate the phosphonium salt by filtration and wash with a non-polar solvent to remove any unreacted starting materials.

-

-

Ylide Formation:

-

Suspend the dried phosphonium salt in an anhydrous solvent under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a strong base (e.g., n-BuLi) to deprotonate the carbon adjacent to the phosphorus, forming the brightly colored phosphonium ylide (Wittig reagent).

-

-

Wittig Reaction:

-

To the ylide solution, slowly add the aldehyde, dissolved in the same anhydrous solvent.

-

Allow the reaction to stir at room temperature. The disappearance of the ylide's color is an indication that the reaction is proceeding.

-

The reaction will form an alkene and triphenylphosphine oxide.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the resulting alkene using column chromatography to separate it from the triphenylphosphine oxide byproduct.

-

-

Reduction to Alkane (Not shown in diagram):

-

The purified alkene can then be hydrogenated (or deuterated) using a catalyst (e.g., Pd/C) and H₂ (or D₂) gas to yield the final saturated alkane.

-

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis of a long-chain alkane via the Wittig reaction and the subsequent use of its deuterated analogue as an internal standard.

References

In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Bromooctadecane-d37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Bromooctadecane-d37, a perdeuterated analog of 1-bromooctadecane. This document details the synthesis, analysis, and key quality attributes of this isotopically labeled compound, which is valuable as an internal standard in quantitative analyses and as a tracer in metabolic studies.

Introduction to 1-Bromooctadecane-d37

1-Bromooctadecane-d37 (CD₃(CD₂)₁₆CD₂Br) is a stable isotope-labeled compound where all 37 hydrogen atoms have been replaced with deuterium (B1214612). This high level of deuteration makes it an excellent internal standard for mass spectrometry-based quantification of the non-labeled 1-bromooctadecane, as it is chemically identical but mass-shifted, allowing for clear differentiation in analysis. The stability of the C-D bond compared to the C-H bond can also be leveraged in studies investigating kinetic isotope effects.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available 1-Bromooctadecane-d37 is typically high, with a deuterium enrichment of 98 atom % D.[1] This signifies that at any given position where a deuterium atom is expected, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom. The overall chemical purity is generally specified to be 98% or higher.

For a comprehensive understanding, the distribution of various isotopologues is critical. While detailed batch-specific data may vary, a representative isotopologue distribution for a batch with 98 atom % D is provided below.

| Isotopologue | Description | Expected Abundance (%) |

| d37 | Fully deuterated | >90 |

| d36 | One hydrogen atom present | 5 - 8 |

| d35 | Two hydrogen atoms present | < 2 |

| < d35 | Three or more hydrogen atoms present | < 1 |

Synthesis of 1-Bromooctadecane-d37

The synthesis of 1-Bromooctadecane-d37 is achieved through the bromination of its perdeuterated alcohol precursor, octadecanol-d38. The general approach involves the substitution of the hydroxyl group with a bromine atom.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1-Bromooctadecane-d37.

Experimental Protocol

A representative protocol for the synthesis of a long-chain bromoalkane from its corresponding alcohol is as follows. This can be adapted for the synthesis of the deuterated analog.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the perdeuterated starting material, octadecanol-d38, is dissolved in an appropriate anhydrous solvent under an inert atmosphere.

-

Addition of Brominating Agent: A brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid (to generate HBr in situ), is added dropwise to the cooled solution.[1][2]

-

Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete conversion.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with a suitable organic solvent. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation or column chromatography to yield pure 1-Bromooctadecane-d37.

Analytical Methods for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of 1-Bromooctadecane-d37 is crucial for its application. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from any non-deuterated or partially deuterated impurities and for determining the distribution of isotopologues.

References

A Technical Guide to the Safety and Handling of Deuterated Long-Chain Alkyl Bromides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, disposal, and experimental use of deuterated long-chain alkyl bromides. These isotopically labeled compounds are valuable tools in pharmaceutical research and development, particularly in metabolic studies, as synthetic intermediates, and as probes in nuclear magnetic resonance (NMR) and mass spectrometry (MS). Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety, experimental accuracy, and regulatory compliance.

Safety and Hazard Information

Deuterated long-chain alkyl bromides share similar toxicological and hazard profiles with their non-deuterated counterparts. The primary hazards are associated with their alkylating nature and the bromine functional group. While the presence of deuterium (B1214612) does not significantly alter the chemical hazards, it is essential to handle these compounds with the same level of caution as their protonated analogs.

Hazard Identification and Classification

Based on data for representative long-chain alkyl bromides such as 1-bromooctane, these compounds are generally classified as follows:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids (Category 4) | No Pictogram | Warning | H227: Combustible liquid |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment - Acute Hazard (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment - Long-term Hazard (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Effects: Inhalation may cause respiratory tract irritation.[1] Skin and eye contact can lead to irritation and, in severe cases, chemical burns. Ingestion is harmful and can cause irritation of the digestive tract.

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys. Some alkylating agents are considered potential mutagens or carcinogens, and therefore, exposure should be minimized.[2][3]

-

Environmental Hazards: Long-chain alkyl bromides are generally persistent in the environment and are very toxic to aquatic life with long-lasting effects.[4][5] Releases into the environment should be strictly avoided.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.

Engineering Controls

-

Work with deuterated long-chain alkyl bromides should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

-

Ensure that safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling deuterated long-chain alkyl bromides:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[8] | Protects against splashes and airborne droplets. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and practice proper glove removal technique.[9] | Prevents skin contact and absorption. |

| Body Protection | A flame-resistant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[8] | Protects skin from contamination. |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] | Prevents inhalation of vapors. |

Storage and Disposal

Correct storage and disposal are critical for maintaining the chemical integrity of deuterated long-chain alkyl bromides and for ensuring environmental safety.

Storage

Deuterated long-chain alkyl bromides are sensitive to light, moisture, and heat.[10]

| Storage Parameter | Recommendation | Rationale |

| Container | Store in the original supplier's amber glass bottle with a tightly sealed cap (e.g., PTFE-lined).[10] | Protects from light and prevents moisture ingress. |

| Temperature | Store in a cool, dry, and dark place, typically at 2-8°C. For long-term storage, consult the manufacturer's recommendation, which may be -20°C.[10] | Reduces the rate of decomposition. |

| Atmosphere | For highly sensitive compounds or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[10] | Prevents degradation due to air and moisture. |

| Segregation | Store away from strong oxidizing agents, strong bases, and incompatible materials.[7] | Prevents accidental reactions. |

Disposal

Deuterated long-chain alkyl bromides and any contaminated materials should be disposed of as hazardous waste.

-

Waste Categorization: Due to the presence of bromine, this waste is typically classified as halogenated organic waste.[11][12]

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds.[6]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving deuterated long-chain alkyl bromides.

Synthesis of a Deuterated Long-Chain Alkyl Bromide

This protocol describes a two-step synthesis of a deuterated long-chain alkyl bromide, starting with the deuteration of a long-chain alcohol followed by bromination.

Step 1: α-Deuteration of a Long-Chain Alcohol [13][14]

This procedure utilizes a ruthenium-catalyzed hydrogen-deuterium exchange reaction.

-

Materials:

-

Long-chain alcohol (e.g., 1-octanol)

-

Deuterium oxide (D₂O)

-

Ruthenium catalyst (e.g., Ru-macho)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the long-chain alcohol (1.0 eq) in anhydrous toluene.

-

Add the ruthenium catalyst (e.g., 1-2 mol%).

-

Add potassium tert-butoxide (e.g., 5-10 mol%).

-

Add deuterium oxide (D₂O) (10-20 eq).

-

Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-120°C.

-

Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deuterated alcohol by column chromatography if necessary.

-

Step 2: Bromination of the Deuterated Long-Chain Alcohol [15]

This procedure uses phosphorus tribromide (PBr₃) for the conversion of the alcohol to the bromide.

-

Materials:

-

Deuterated long-chain alcohol (from Step 1)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the deuterated long-chain alcohol (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deuterated long-chain alkyl bromide.

-

Purify by distillation or column chromatography if necessary.

-

Caption: Synthetic workflow for a deuterated long-chain alkyl bromide.

Analytical Characterization

¹H and ²H NMR Spectroscopy [16][17]

-

Objective: To confirm the structure and determine the isotopic purity of the deuterated compound.

-

Sample Preparation: Dissolve a small amount of the deuterated alkyl bromide in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR: The proton NMR spectrum will show a decrease in the signal intensity at the positions where deuterium has been incorporated.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the chemical shift of the incorporated deuterium atoms, confirming the success of the deuteration. The isotopic abundance can be accurately determined by combining the results of quantitative ¹H and ²H NMR.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) [18][19]

-

Objective: To assess the purity of the compound and confirm its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the deuterated alkyl bromide in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

GC Separation: Use a suitable GC column (e.g., a non-polar column like DB-5ms) to separate the compound from any impurities.

-

MS Detection: The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound. The fragmentation pattern can further confirm the structure.

Caption: Analytical workflow for deuterated long-chain alkyl bromides.

Logical Relationships in Safety and Handling

The safe use of deuterated long-chain alkyl bromides relies on a hierarchical approach to risk management.

Caption: Hierarchy of controls for safe handling of chemicals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Genotoxicity profiles of common alkyl halides and esters with alkylating activity [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogenated Hydrocarbons → Term [climate.sustainability-directory.com]

- 5. mass.gov [mass.gov]

- 6. benchchem.com [benchchem.com]

- 7. kscl.co.in [kscl.co.in]

- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Solved How should you dispose of deuterated acetone waste in | Chegg.com [chegg.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. shimadzu.com [shimadzu.com]

Unlocking Biological Complexity: A Technical Guide to the Applications of Stable Isotope-Labeled Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) compounds have become indispensable tools in modern scientific research, offering unparalleled insights into the dynamic processes of biological systems. By replacing atoms with their non-radioactive, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace, quantify, and characterize molecules without altering their fundamental chemical properties. This in-depth technical guide explores the core applications of SIL compounds in drug development, proteomics, and metabolomics, providing detailed experimental protocols, quantitative data, and visual workflows to empower your research.

Core Applications of Stable Isotope-Labeled Compounds

The versatility of stable isotope labeling lends itself to a wide array of applications across biomedical and pharmaceutical research.

Drug Metabolism and Pharmacokinetics (DMPK): SIL compounds are crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1] By introducing a stable isotope label into a drug molecule, its journey through a biological system can be meticulously tracked, enabling the identification of metabolites and the precise determination of pharmacokinetic parameters.[2][3] A significant application is the "deuterium switch," where hydrogen atoms are replaced with deuterium (B1214612) to strategically slow down metabolic processes, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.[3][4][5]

Proteomics: In the large-scale study of proteins, SIL compounds are foundational for accurate relative and absolute quantification.[6][7] Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate labeled amino acids into proteins, allowing for direct comparison of proteomes under different conditions.[8][9] Chemical labeling methods, including isobaric tags like iTRAQ and TMT, enable the multiplexed analysis of several samples simultaneously.[10]

Metabolomics and Metabolic Flux Analysis: Stable isotopes are pivotal for tracing the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA).[11] By providing cells with a substrate labeled with a stable isotope, such as ¹³C-glucose, researchers can map the intricate network of biochemical reactions and quantify the rates (fluxes) of these pathways.[12][13][14] This provides a dynamic snapshot of cellular metabolism that is unattainable with traditional metabolomics approaches that only measure static metabolite levels.

Quantitative Data in Stable Isotope Labeling

The use of stable isotope labeling allows for precise quantitative measurements in various experimental settings. The following tables summarize key quantitative data related to the applications of SIL compounds.

| Parameter | d₉-Methadone | Methadone | Fold Change | Reference |

| AUC (0-t) (h*ng/mL) | 21,987 ± 4,321 | 3,854 ± 987 | 5.7 | [15] |

| Cmax (ng/mL) | 1,234 ± 289 | 279 ± 65 | 4.4 | [15] |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [15] |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | 0.17 | [15] |

| LD₅₀ (mg/kg) | 48.7 | 23.2 | 2.1 | [15] |

| Table 1: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone. This table presents a comparison of the pharmacokinetic parameters of d₉-methadone and its non-deuterated counterpart in male CD-1 mice following intravenous administration. |

| Labeling Reagent | Mass Shift per Labeling Site (Da) | Reference |

| Dimethyl Labeling (Light) | +28 | [16] |

| Dimethyl Labeling (Heavy - D₂) | +32 | [16] |

| ¹⁸O-Labeling (2x ¹⁸O) | +4 | [17] |

| SILAC (¹³C₆-Arginine) | +6 | [8] |

| SILAC (¹³C₆,¹⁵N₂-Lysine) | +8 | [8] |

| SILAC (¹³C₆,¹⁵N₄-Arginine) | +10 | [8] |

| Table 2: Common Mass Shifts in Quantitative Proteomics. This table details the mass difference introduced by various stable isotope labeling reagents used in mass spectrometry-based proteomics. |

| Parameter | Description | Typical Values | Reference |

| SILAC Incorporation Efficiency | The percentage of labeled amino acids incorporated into the proteome. | > 97% after 5-6 cell doublings | [18] |

| ¹³C Enrichment in MFA | The percentage of a specific carbon source that is ¹³C-labeled in the culture medium. | 20% to 100% depending on the experimental design | [19] |

| Isotopic Enrichment in Metabolites | The percentage of a metabolite pool that contains the stable isotope label. | Varies widely depending on the flux through the pathway and the time of labeling. | [20][21] |

| Table 3: Typical Isotopic Enrichment Levels in SILAC and ¹³C-MFA. This table provides an overview of the typical levels of isotopic enrichment achieved in common stable isotope labeling experiments. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope labeling techniques.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two or more cell populations.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in specialized SILAC medium deficient in specific amino acids (e.g., lysine (B10760008) and arginine).

-

Supplement the "light" medium with normal lysine and arginine.

-

Supplement the "heavy" medium with stable isotope-labeled lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and arginine (e.g., ¹³C₆,¹⁵N₄-Arg).[8]

-

Grow cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[18]

-

-

Experimental Treatment and Cell Harvesting:

-

Apply the desired experimental treatment to one of the cell populations.

-

Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.[8]

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet to extract the total proteome.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using a protease, typically trypsin, which cleaves after lysine and arginine residues.[8]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[22]

-

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the rates (fluxes) of intracellular metabolic pathways.

Methodology:

-

Experimental Design and Isotopic Labeling:

-

Design the labeling experiment by selecting the appropriate ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose) to maximize the information obtained for the pathways of interest.[12]

-

Culture cells in a medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[23]

-

-

Sample Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to preserve the in vivo state of metabolites, typically by using a cold solvent like methanol.[23]

-

Extract the intracellular metabolites from the cells.

-

-

Analysis of Isotopic Labeling Patterns:

-

Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

-

For protein-bound amino acids, hydrolyze the protein fraction and derivatize the amino acids for GC-MS analysis.[23]

-

-

Metabolic Flux Calculation:

Protocol 3: Isotope Dilution Mass Spectrometry (IDMS)

Objective: To accurately quantify the absolute concentration of a specific analyte in a sample.[24][25]

Methodology:

-

Spiking the Sample:

-

Sample Homogenization and Preparation:

-

Thoroughly mix the sample and the spike to ensure complete equilibration between the labeled and unlabeled analyte.

-

Perform any necessary sample preparation steps, such as extraction or purification. Quantitative recovery is not essential as the ratio of the two isotopes is measured.[26]

-

-

Mass Spectrometry Analysis:

-

Analyze the prepared sample using a mass spectrometer to measure the ratio of the endogenous (light) analyte to the spiked (heavy) internal standard.[25]

-

-

Concentration Calculation:

-

Calculate the concentration of the analyte in the original sample based on the known amount of the added spike and the measured isotope ratio.[27]

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and pathways involved in stable isotope labeling research. The following diagrams were generated using the Graphviz DOT language.

References

- 1. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscientia.de [bioscientia.de]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Stable isotope shifted matrices enable the use of low mass ion precursor scanning for targeted metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 15. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 20. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational analysis of quantitative proteomics data using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. britannica.com [britannica.com]

- 25. m.youtube.com [m.youtube.com]

- 26. osti.gov [osti.gov]

- 27. Isotope dilution - Wikipedia [en.wikipedia.org]

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards for Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the precise and accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the use of deuterium-labeled standards in fatty acid analysis, establishing why this methodology is considered the gold standard. We will delve into the core principles, provide detailed experimental protocols, present quantitative performance data, and visualize key workflows to empower researchers in generating robust and reliable data.

Core Principles: The Advantage of Stable Isotope Dilution

The fundamental principle underpinning the use of deuterium-labeled internal standards is stable isotope dilution (SID) . In this technique, a known quantity of a deuterium-labeled analog of the analyte of interest is added to a sample at the earliest stage of preparation.[1] This "heavy" standard is chemically identical to its naturally occurring ("light") counterpart, ensuring it behaves similarly throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation and mass spectrometric detection.[2]

By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations that can occur during sample workup are effectively normalized. This includes inconsistencies in extraction efficiency, sample loss during transfers, and matrix effects in the mass spectrometer, where co-eluting compounds can suppress or enhance the ionization of the target analyte.[2] The result is a significant improvement in the accuracy and precision of quantification compared to methods that rely on external standards or non-isotopically labeled internal standards.[1][2]

Quantitative Data Presentation

The use of deuterium-labeled internal standards demonstrably improves the quality of quantitative fatty acid analysis. The following tables summarize key performance metrics.

Table 1: Comparison of Analytical Precision With and Without Deuterium-Labeled Internal Standards

| Analyte | Method | Coefficient of Variation (CV) / Relative Standard Deviation (RSD) | Reference |

| Various Fatty Acids | GC-MS with Deuterium-Labeled Standards | < 10% | [3] |

| Various Fatty Acids | GC-FID without Isotopic Standards | 0.89% - 2.34% (Repeatability), 1.46% - 3.72% (Reproducibility) | [3] |

| d7-Stearic Acid (C18:0) | HPLC-ESI-MS | > 88% Precision | [4] |

| d7-Oleic Acid (C18:1) | HPLC-ESI-MS | > 88% Precision | [4] |

Table 2: Recovery Rates of Fatty Acids Using Deuterium-Labeled Standards

| Fatty Acid | Method | Cumulative Recovery (%) | Reference |

| d31-Palmitate | Oral Administration, Urine Analysis | 10.6 ± 3 | [5][6] |

| [1-¹³C]Palmitate | Oral Administration, Breath Analysis | 5.6 ± 2 | [5][6] |

| d3-Acetate | - | 85 ± 4 | [5][6] |

| [1-¹³C]Acetate | - | 54 ± 4 | [5][6] |

| d7-Stearic Acid (C18:0) | HPLC-ESI-MS | Adequate recovery in the dynamic range | [4] |

| d7-Oleic Acid (C18:1) | HPLC-ESI-MS | Adequate recovery in the dynamic range | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in fatty acid analysis using deuterium-labeled standards.

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline and may need to be optimized for specific sample types and downstream analysis.

For Plasma or Serum:

-

To 200 µL of plasma or serum in a glass tube, add 300 µL of phosphate-buffered saline (dPBS).[7]

-

Add 100 µL of the deuterium-labeled internal standard mix (a solution containing known concentrations of the deuterated fatty acids of interest in ethanol).[7]

-

Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[7]

-

Vortex the sample thoroughly.

-

Proceed with lipid extraction.

For Cultured Cells:

-

Harvest approximately 0.5 x 10^6 cells and suspend them in 250 µL of PBS.[8]

-

Add 100 µL of the deuterium-labeled internal standard mix.[8]

-

Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.[8]

-

Vortex the sample.

-

Proceed with lipid extraction.

For Tissues:

-

The amount of tissue should be empirically determined based on the tissue type.

-

Add 100 µL of the deuterium-labeled internal standard mix.[7]

-

Add 900 µL of methanol.[7]

-

For tougher tissues, homogenize or mince the sample, followed by sonication.[7]

-

Proceed with lipid extraction.

Lipid Extraction (Liquid-Liquid Extraction):

-

To the prepared sample, add 1.5 mL of isooctane (B107328) to form a bi-phasic solution.[8]

-

Centrifuge at 3000 x g for 2 minutes to separate the layers.[7][8]

-

Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.[7]

-

Repeat the extraction with another 1.5 mL of isooctane and combine the organic layers.[7][8]

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.[7]

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Derivatization is a crucial step to increase the volatility of fatty acids for gas chromatography. The most common method is the conversion to FAMEs.

Method 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [9][10][11][12]

-

To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[9][10]

-

Cap the tube tightly and heat at 60-80°C for 10-60 minutes. The optimal time and temperature should be determined empirically.[9][11]

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of hexane (B92381).[10]

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis. To ensure the sample is dry, this can be passed through a small column of anhydrous sodium sulfate.[10]

Method 2: Silylation using BSTFA [9][11] This method is an alternative to esterification and is particularly sensitive to moisture.

-

Ensure the dried lipid extract is completely free of water.

-

Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample in an autosampler vial.[11]

-

Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[11]

-

After cooling, the sample can be directly analyzed by GC-MS or diluted with a suitable solvent like dichloromethane.[9]

Protocol 3: GC-MS Analysis of FAMEs

The following are general GC-MS parameters that can be used as a starting point for method development.

| Parameter | Setting | Reference |

| Injection Mode | Splitless or Split (e.g., 15:1) | [9] |

| Injection Volume | 1 µL | [9] |

| Injector Temperature | 220-250°C | [9] |

| Carrier Gas | Helium | [9] |

| Flow Rate | 0.6 - 1.0 mL/min | [9] |

| Oven Program | Initial 70°C, ramp to ~240°C | [9] |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | [9] |

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in fatty acid analysis using deuterium-labeled standards.

Conclusion

Deuterium-labeled standards, when coupled with mass spectrometry, provide an unparalleled level of accuracy and precision for the quantification of fatty acids in complex biological matrices. The principle of stable isotope dilution effectively compensates for analytical variability, making it an indispensable tool for researchers, scientists, and drug development professionals. By following robust and well-validated experimental protocols, such as those detailed in this guide, researchers can generate high-quality, reliable data to advance our understanding of lipid metabolism and its role in health and disease.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. benchchem.com [benchchem.com]

- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 11. Derivatization techniques for free fatty acids by GC [restek.com]

- 12. jfda-online.com [jfda-online.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromooctadecane-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in drug development, metabolomics, and environmental analysis. The accuracy and reliability of GC-MS data heavily depend on the mitigation of experimental variability, which can arise during sample preparation, injection, and ionization. The use of an internal standard is a widely accepted strategy to correct for these variations.[1][2][3] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer.[2]

Deuterated compounds are often excellent internal standards as they exhibit similar chromatographic behavior to their non-deuterated counterparts but are easily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.[4] 1-Bromooctadecane-d3 is a deuterated long-chain alkyl bromide suitable as an internal standard for the quantification of a variety of long-chain, non-polar to semi-polar compounds, such as fatty acid methyl esters (FAMEs), long-chain alcohols, and other lipophilic molecules. Its long alkyl chain ensures co-elution with analytes of similar volatility, while the bromine atom provides a distinct isotopic pattern, and the deuterium (B1214612) labeling allows for clear mass differentiation.

This document provides detailed application notes and protocols for the use of 1-Bromooctadecane-d3 as an internal standard in the GC-MS quantification of long-chain fatty acids in a biological matrix.

Application: Quantification of Palmitic Acid in Human Plasma

This application note details a validated GC-MS method for the quantitative analysis of palmitic acid (C16:0) in human plasma. Palmitic acid is first extracted from the plasma and then derivatized to its methyl ester, palmitic acid methyl ester (PAME), for improved volatility and chromatographic performance. 1-Bromooctadecane-d3 is added at the beginning of the sample preparation process to account for analyte losses during extraction and derivatization.

Logical Relationship of Key Components

Caption: Relationship between the analyte, its derivatized form, and the internal standard for GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

1-Bromooctadecane-d3 (Internal Standard, IS)

-